molecular formula C12H13NO5 B8517650 Methyl 3-hydroxy-2-(2-methylallyl)-4-nitro-benzoate

Methyl 3-hydroxy-2-(2-methylallyl)-4-nitro-benzoate

Cat. No. B8517650
M. Wt: 251.23 g/mol
InChI Key: ZEUBWADBHUGKSY-UHFFFAOYSA-N
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Patent
US08691822B2

Procedure details

Methyl 3-hydroxy-2-(2-methylallyl)-4-nitro-benzoate 4b (2.58 g, 10.30 mmol) was dissolved in 50 mL 1,2-dichloroethane followed by the addition of trifluoromethanesulfonic acid (77 mg, 0.50 mmol). The reaction solution was stirred for 2 hours and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound methyl 2,2-dimethyl-7-nitro-3H-benzofuran-4-carboxylate 4c (0.83 g, yield: 32.1%) as a yellow solid.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
77 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([CH2:15][C:16]([CH3:18])=[CH2:17])=[C:4]([CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[C:5]([O:7][CH3:8])=[O:6].FC(F)(F)S(O)(=O)=O>ClCCCl>[CH3:17][C:16]1([CH3:18])[CH2:15][C:3]2=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:9]=[CH:10][C:11]([N+:12]([O-:14])=[O:13])=[C:2]2[O:1]1

Inputs

Step One
Name
Quantity
2.58 g
Type
reactant
Smiles
OC=1C(=C(C(=O)OC)C=CC1[N+](=O)[O-])CC(=C)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
77 mg
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OC=2C(C1)=C(C=CC2[N+](=O)[O-])C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 32.1%
YIELD: CALCULATEDPERCENTYIELD 32.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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